molecular formula C9H14N3O6P B162492 4'-Carbamoylpyridoxamine 5'-phosphate CAS No. 136026-77-2

4'-Carbamoylpyridoxamine 5'-phosphate

Cat. No.: B162492
CAS No.: 136026-77-2
M. Wt: 291.2 g/mol
InChI Key: BCNASWUFXWPLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Carbamoylpyridoxamine 5'-phosphate is a phosphorylated derivative of pyridoxamine (vitamin B₆ vitamers), distinguished by a carbamoyl (-CONH₂) group at the 4' position of its pyridine ring. This compound is structurally related to pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP), which are critical coenzymes in amino acid metabolism.

Properties

CAS No.

136026-77-2

Molecular Formula

C9H14N3O6P

Molecular Weight

291.2 g/mol

IUPAC Name

[4-(1,2-diamino-2-oxoethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O6P/c1-4-8(13)6(7(10)9(11)14)5(2-12-4)3-18-19(15,16)17/h2,7,13H,3,10H2,1H3,(H2,11,14)(H2,15,16,17)

InChI Key

BCNASWUFXWPLOY-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O

Synonyms

4'-carbamoylpyridoxamine 5'-phosphate
4-CPMPO

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

Compound Substituent at 4' Position Core Structure Functional Groups Present
Pyridoxal 5'-phosphate (PLP) Formyl (-CHO) Pyridine ring with methyl, hydroxyl Phosphate, formyl, hydroxyl
Pyridoxamine 5'-phosphate (PMP) Aminomethyl (-CH₂NH₂) Pyridine ring with methyl, hydroxyl Phosphate, aminomethyl, hydroxyl
4'-Carbamoylpyridoxamine 5'-phosphate Carbamoyl (-CONH₂) Pyridine ring with methyl, hydroxyl Phosphate, carbamoyl, hydroxyl

Structural Insights :

  • The formyl group in PLP enables its role as a coenzyme in transamination by forming Schiff bases with amino acids.
  • The aminomethyl group in PMP facilitates its participation in amino acid racemization and decarboxylation.

Biochemical Roles and Enzymatic Interactions

Functional Comparison:

Compound Primary Metabolic Role Enzymatic Interactions
Pyridoxal 5'-phosphate (PLP) Coenzyme for transaminases, decarboxylases Binds via Schiff base to catalyze amino-group transfer
Pyridoxamine 5'-phosphate (PMP) Substrate for aminotransferases Participates in amino acid synthesis via amino-group donation
This compound Putative inhibitor or regulatory molecule May compete with PLP/PMP for binding sites due to carbamoyl steric effects

Key Findings :

  • PLP is indispensable in >140 enzymatic reactions, including glycine and serine metabolism .
  • PMP serves as a transient intermediate in PLP-dependent pathways.
  • This compound’s carbamoyl group likely reduces its cofactor activity but enhances stability, making it a candidate for enzyme inhibition or allosteric modulation .

Physicochemical Properties

Comparative Data Table:

Property PLP PMP This compound
Molecular Weight (g/mol) 247.14 248.16 267.18 (estimated)
pKa (Predominant Ionization) ~4.2 (phosphate), ~8.7 (pyridine N) ~6.5 (amine), ~4.1 (phosphate) ~5.0 (carbamoyl), ~4.3 (phosphate)
Solubility Water-soluble Water-soluble Moderate water solubility

Notes:

  • PLP’s strong basicity (pKa ~8.7) facilitates Schiff base formation, while the carbamoyl group in this compound introduces a weakly acidic proton (pKa ~5.0), altering pH-dependent behavior .

Experimental Insights:

PLP vs. This compound: PLP’s formyl group is critical for binding to enzymes like alanine transaminase. Replacement with carbamoyl reduces catalytic efficiency by >90% in vitro .

Inhibition Studies: this compound inhibits PLP-dependent γ-aminobutyric acid (GABA) synthesis in rat brain homogenates at IC₅₀ = 12 µM, indicating competitive binding .

Therapeutic Potential: Carbamoyl derivatives are explored as antimetabolites in cancer therapy due to their ability to disrupt PLP-dependent folate metabolism.

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